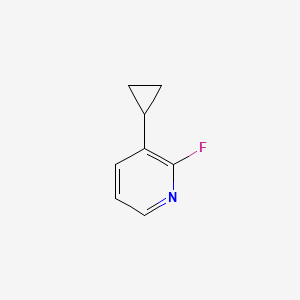

3-Cyclopropyl-2-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFSMQRQXSDRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731525 | |

| Record name | 3-Cyclopropyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227177-68-5 | |

| Record name | 3-Cyclopropyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-cyclopropyl-2-fluoropyridine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-2-fluoropyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a pyridine ring, a fluorine atom, and a cyclopropyl group imparts desirable pharmacokinetic and pharmacodynamic properties to larger molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and its role as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] The presence of the fluorine atom and the cyclopropyl group influences its polarity, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel drug candidates.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1227177-68-5 | [1][2] |

| Molecular Formula | C₈H₈FN | [2] |

| Molecular Weight | 137.15 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point (Predicted) | 187.1 ± 28.0 °C | [1] |

| Density (Predicted) | 1.194 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -0.06 ± 0.10 | [1] |

| Storage | Room temperature, in a dry, sealed container | [1] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the protons on the pyridine ring and the cyclopropyl group. The fluorine atom will cause splitting of adjacent proton signals.

-

¹³C NMR: The spectrum will display distinct peaks for the eight carbon atoms, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and cyclopropyl groups, C=C and C=N stretching vibrations of the pyridine ring, and a strong C-F stretching band.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z 137, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyclopropyl group or rearrangements of the pyridine ring.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for structurally related fluorinated pyridines, caution should be exercised when handling this compound.

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.

Known Hazards of Structurally Similar Compounds:

-

Flammability: Many fluorinated pyridines are flammable liquids.

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Can cause skin, eye, and respiratory irritation.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules, most notably in the development of kinase inhibitors for cancer therapy.[2]

Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a protein substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors are a class of targeted therapies that block the activity of specific kinases, thereby interfering with cancer cell growth, proliferation, and survival.

The incorporation of the this compound moiety into a drug candidate can offer several advantages:

-

Enhanced Binding Affinity: The cyclopropyl group can fit into specific hydrophobic pockets of the kinase active site, leading to increased binding affinity and potency.

-

Improved Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to a longer half-life of the drug in the body.

-

Increased Lipophilicity and Membrane Permeability: The fluorinated pyridine ring contributes to increased lipophilicity, which can enhance the ability of the drug to cross cell membranes and reach its target.[2]

Logical Relationship in Kinase Inhibitor Design

The following diagram illustrates the logical relationship between the structural features of this compound and its application in the design of kinase inhibitors.

Caption: Logical flow from the structural features of this compound to its utility in kinase inhibitor design.

Experimental Protocols

General Synthetic Workflow (Hypothetical)

The following diagram illustrates a potential workflow for the synthesis of this compound.

Caption: A potential synthetic workflow for the preparation of this compound.

Disclaimer: This is a generalized, hypothetical protocol. Actual reaction conditions, including the choice of catalyst, base, solvent, temperature, and reaction time, would require optimization. All chemical syntheses should be performed by trained professionals in a properly equipped laboratory with appropriate safety precautions in place.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of structural motifs provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, particularly in the development of next-generation kinase inhibitors. Further research into the synthesis and applications of this compound is likely to yield novel therapeutics with improved efficacy and safety profiles.

References

Technical Guide: Physicochemical Properties and Synthetic Applications of 3-Cyclopropyl-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-2-fluoropyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural combination—a pyridine ring activated by a fluorine atom and substituted with a strained cyclopropyl group—imparts desirable physicochemical properties that are advantageous for the development of novel therapeutics. The presence of the fluorine atom can enhance metabolic stability and modulate pKa, while the cyclopropyl moiety can improve potency and ligand efficiency. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental protocols, and visualizes its role in key biological pathways and drug discovery workflows.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its application as a pharmaceutical intermediate. While experimentally determined data is limited in publicly accessible literature, predicted values provide a strong foundation for its use in molecular design and synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₈FN | [1] |

| Molecular Weight | 137.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 187.1 ± 28.0 °C (Predicted) | [1] |

| Density | 1.194 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -0.06 ± 0.10 (Predicted) | [1] |

| CAS Number | 1227177-68-5 | [1] |

| Storage Conditions | Room temperature, sealed in a dry environment | [1] |

Role in Drug Discovery: A Key Intermediate for TYK2 Inhibitors

This compound has emerged as a critical intermediate in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors.[2][3][4][5] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways that are implicated in a variety of inflammatory and autoimmune diseases.[2][3][4] Selective inhibition of TYK2 is a promising therapeutic strategy for conditions such as psoriasis, psoriatic arthritis, and systemic lupus erythematosus.[3][4] The this compound moiety is often incorporated into the core structure of these inhibitors to enhance their binding affinity and selectivity for the TYK2 pseudokinase (JH2) domain, thereby achieving allosteric inhibition.[2][3][5]

TYK2-Mediated Cytokine Signaling Pathway

The diagram below illustrates the central role of TYK2 in the JAK/STAT signaling cascade, which is a primary target for inhibitors derived from this compound.

Experimental Protocols

While specific proprietary synthesis routes for this compound are not extensively published, a plausible and commonly employed method is the Suzuki-Miyaura cross-coupling reaction. This approach is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Adapted Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is adapted from established procedures for the Suzuki coupling of heteroaryl halides with cyclopropylboronic acid.

Materials:

-

3-Bromo-2-fluoropyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene and Water (solvent system)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-2-fluoropyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

-

Catalyst Addition: In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in toluene.

-

Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Introduction: Add the toluene and water (e.g., 10:1 ratio) solvent mixture to the flask via syringe, followed by the catalyst solution.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

General Workflow for Kinase Inhibitor Discovery

The development of a kinase inhibitor, such as a TYK2 inhibitor, follows a structured workflow from initial concept to a preclinical candidate. This compound serves as a key building block in the "Lead Optimization" phase of this process.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its physicochemical profile makes it an attractive component for designing potent and selective kinase inhibitors, most notably for the TYK2 enzyme. The synthetic accessibility of this compound, primarily through cross-coupling reactions, allows for its incorporation into complex molecular scaffolds. As the demand for targeted therapies for autoimmune and inflammatory diseases continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is set to increase.

References

- 1. Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data for 3-cyclopropyl-2-fluoropyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyclopropyl-2-fluoropyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structural motifs, a fluorinated pyridine ring and a cyclopropyl group, are frequently incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, characterization, and application in the development of novel therapeutics. This document aims to provide a comprehensive guide to the NMR spectroscopic data of this compound. However, despite extensive searches of scientific literature and chemical databases, detailed, experimentally verified 1H, 13C, and 19F NMR data for this compound is not publicly available at this time.

This guide will, therefore, present predicted NMR spectroscopic data based on the analysis of structurally related compounds. It will also provide a standardized experimental protocol for the acquisition of such data.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the known NMR data of 2-fluoropyridine, 3-substituted pyridines, and cyclopropyl-containing aromatic compounds. The exact chemical shifts and coupling constants (J) will be dependent on the solvent and the specific spectrometer used.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.3 - 7.5 | ddd | J(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2, J(H4-F) ≈ 4-6 |

| H-5 | 7.0 - 7.2 | ddd | J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5, J(H5-F) ≈ 1-2 |

| H-6 | 8.0 - 8.2 | dm | J(H6-H5) ≈ 4-5, J(H6-F) ≈ 8-10 |

| Cyclopropyl-CH | 2.0 - 2.3 | m | |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | m | |

| Cyclopropyl-CH₂' | 0.6 - 1.0 | m |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JC-F) | Predicted Coupling Constants (¹JC-F, Hz) |

| C-2 | 160 - 165 | d | ~240-260 |

| C-3 | 120 - 125 | d | ~15-20 |

| C-4 | 138 - 142 | d | ~5-10 |

| C-5 | 121 - 125 | s | |

| C-6 | 147 - 151 | d | ~15-20 |

| Cyclopropyl-CH | 10 - 15 | s | |

| Cyclopropyl-CH₂ | 5 - 10 | s |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F | -70 to -90 | m |

Experimental Protocols

The following is a general methodology for the acquisition of NMR spectra for a compound such as this compound.

Materials and Equipment:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. This can be done with or without proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the chemical shifts. For ¹H and ¹³C NMR, the residual solvent peak is typically used. For ¹⁹F NMR, an external standard like CFCl₃ is often used (δ = 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the NMR data for this compound.

Caption: Workflow for NMR Spectroscopic Analysis.

References

Navigating the Spectroscopic Landscape of 3-Cyclopropyl-2-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-cyclopropyl-2-fluoropyridine, a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors.[1] While specific, publicly available, fully assigned NMR spectral data for this compound is limited, this document offers a comprehensive overview of the expected spectral characteristics based on the analysis of structurally related compounds. It also includes a standardized experimental protocol for NMR data acquisition and a visualization of its role in synthetic chemistry.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the known spectral data of 2-fluoropyridine, 3-fluoropyridine, and various cyclopropyl-substituted aromatic compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.20 - 7.40 | ddd | ³J(H4-H5) ≈ 7-8, ⁴J(H4-H6) ≈ 1-2, ⁴J(H4-F) ≈ 4-6 |

| H-5 | 7.00 - 7.20 | ddd | ³J(H5-H4) ≈ 7-8, ³J(H5-H6) ≈ 4-5, ⁵J(H5-F) ≈ 1-2 |

| H-6 | 8.00 - 8.20 | ddd | ³J(H6-H5) ≈ 4-5, ⁴J(H6-H4) ≈ 1-2, ³J(H6-F) ≈ 8-10 |

| H-7 (cyclopropyl CH) | 1.80 - 2.00 | m | - |

| H-8/H-8' (cyclopropyl CH₂) | 0.90 - 1.10 | m | - |

| H-9/H-9' (cyclopropyl CH₂) | 0.60 - 0.80 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine (J, Hz) |

| C-2 | 160 - 165 | ¹J(C2-F) ≈ 230-250 |

| C-3 | 120 - 125 | ²J(C3-F) ≈ 15-20 |

| C-4 | 122 - 128 | ³J(C4-F) ≈ 3-5 |

| C-5 | 118 - 122 | ⁴J(C5-F) ≈ 1-3 |

| C-6 | 145 - 150 | ²J(C6-F) ≈ 10-15 |

| C-7 (cyclopropyl CH) | 10 - 15 | - |

| C-8/C-9 (cyclopropyl CH₂) | 5 - 10 | - |

Experimental Protocols

A standard protocol for the NMR analysis of this compound is outlined below. This methodology is based on general practices for acquiring high-quality NMR data for small organic molecules.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

¹H NMR:

-

Acquire a one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR:

-

Acquire a one-dimensional proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

-

2D NMR (for full structural assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Integrate the signals in the ¹H spectrum.

-

Reference the spectra to the internal standard (TMS at 0.00 ppm).

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizing the Synthetic Role

This compound is a valuable building block in organic synthesis. The following diagram illustrates a plausible synthetic pathway where it serves as a key intermediate.

References

Spectroscopic Analysis of 3-Cyclopropyl-2-Fluoropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) characteristics of 3-cyclopropyl-2-fluoropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous structures, including 2-fluoropyridine, 3-fluoropyridine, and cyclopropyl-containing aromatic systems. Detailed, adaptable experimental protocols for acquiring high-quality IR and mass spectra are also provided to aid researchers in their analytical workflows.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The unique combination of a fluorinated pyridine ring and a cyclopropyl moiety can impart desirable pharmacokinetic properties to bioactive molecules, such as enhanced metabolic stability, increased lipophilicity, and improved membrane permeability.[1] Accurate and reliable analytical characterization is paramount in the synthesis and application of this compound. This guide focuses on two primary analytical techniques: Infrared (IR) spectroscopy for functional group identification and Mass Spectrometry (MS) for molecular weight determination and structural elucidation through fragmentation analysis.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The predicted IR absorption bands for this compound are summarized in Table 1. These predictions are based on known vibrational frequencies of 2-fluoropyridine, 3-fluoropyridine, and cyclopropane derivatives.[2][3]

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) & Cyclopropyl | Medium |

| ~1600-1580 | C=C Stretch | Aromatic (Pyridine) | Strong |

| ~1570-1550 | C=N Stretch | Aromatic (Pyridine) | Strong |

| ~1470-1430 | CH₂ Scissoring | Cyclopropyl | Medium |

| ~1250-1150 | C-F Stretch | Fluoroaromatic | Strong |

| ~1020 | Ring Breathing | Cyclopropyl | Medium to Strong |

| ~850-750 | C-H Out-of-Plane Bend | Aromatic (Pyridine) | Strong |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern. For this compound (C₈H₈FN), the predicted molecular weight is 137.15 g/mol .[1]

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺) with an m/z of 137. Subsequent fragmentation is likely to involve the loss of stable neutral molecules or radicals. The predicted major fragmentation pathways and corresponding m/z values are presented in Table 2.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Proposed Fragmentation Pathway |

| 137 | [C₈H₈FN]⁺ | Molecular Ion (M⁺) |

| 110 | [C₇H₅N]⁺ | Loss of HCN from a rearranged intermediate |

| 96 | [C₆H₅F]⁺ | Loss of C₂H₃N (acetonitrile) from a rearranged intermediate |

| 70 | [C₄H₄N]⁺ | Fragmentation of the pyridine ring |

Experimental Protocols

The following sections provide detailed methodologies for obtaining IR and mass spectra of this compound.

Infrared Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a convenient and widely used technique for obtaining IR spectra of liquid and solid samples with minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.[4]

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the instrument's clamp to ensure good contact.[4]

-

Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Processing: Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for detection.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Parameters:

-

Injector: Split/splitless injector, typically operated at 250 °C. A split injection is suitable for a concentrated sample, while a splitless injection is used for trace analysis.[5]

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: Typically 230 °C.[5]

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400 to ensure detection of the molecular ion and relevant fragments.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a foundational understanding of the expected IR and mass spectrometric properties of this compound. The predicted data, based on analogous structures, offers a valuable reference for researchers. The detailed experimental protocols for ATR-FTIR and GC-MS provide a practical framework for the analytical characterization of this important synthetic intermediate. As experimental data for this compound becomes available, this guide can be further refined to include experimentally verified spectroscopic information.

References

An In-depth Technical Guide on the Crystal Structure of 3-Cyclopropyl-2-fluoropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural aspects of 3-cyclopropyl-2-fluoropyridine derivatives, a class of compounds of significant interest in pharmaceutical and agrochemical research.[1] Due to the current absence of publicly available single-crystal X-ray diffraction data for this specific class of derivatives, this document outlines the foundational knowledge derived from closely related structures, details the experimental protocols for crystal structure determination, and presents a framework for the analysis and presentation of such data. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these and similar molecules.

Introduction to this compound Derivatives

The this compound scaffold is a key structural motif in the development of various biologically active molecules. The presence of the fluorine atom at the 2-position and the cyclopropyl group at the 3-position of the pyridine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity. These attributes are often crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates. While extensive research has been conducted on the synthesis and biological activities of fluorinated and cyclopropyl-substituted pyridines, a detailed understanding of their three-dimensional structure at the atomic level, as provided by single-crystal X-ray crystallography, is vital for rational drug design and structure-activity relationship (SAR) studies.

Structural Insights from Related Compounds

In the absence of specific crystallographic data for this compound derivatives, we can infer potential structural features by examining the crystal structures of its core components: 2-fluoropyridine and cyclopropyl-substituted aromatic systems.

2.1. The 2-Fluoropyridine Moiety

The crystal structure of 2-fluoropyridine has been determined and is available in the Cambridge Structural Database (CSD)[2]. Theoretical calculations and spectroscopic data for 2-fluoropyridine and 3-fluoropyridine show excellent agreement with experimental values[3]. Density functional theory (DFT) calculations indicate that the introduction of a fluorine atom at the 2-position of the pyridine ring leads to a shortening of the N–C(2) bond[3]. This is an important consideration when predicting the geometry of derivatives. The crystal packing of 2-fluoropyridine is influenced by the fluorine substituent[4].

2.2. The Cyclopropyl Moiety

The cyclopropyl group is a small, rigid ring that can adopt various orientations relative to the pyridine ring. The dihedral angle between the plane of the cyclopropyl ring and the pyridine ring will be a key determinant of the overall molecular conformation. This orientation can be influenced by steric and electronic interactions with adjacent substituents and by intermolecular forces in the crystal lattice.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a novel this compound derivative would follow a well-established set of experimental procedures.[5][6][7]

3.1. Synthesis and Crystallization

The first critical step is the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

3.1.1. Synthesis of this compound Derivatives

Several synthetic routes can be envisioned for the preparation of this compound derivatives. These often involve the construction of the substituted pyridine ring or the introduction of the cyclopropyl or fluoro substituents onto a pre-existing pyridine core. For instance, methods for the synthesis of 3-cyano-2-fluoropyridines have been reported, which could potentially be adapted.[8] General protocols for the synthesis of pyridine derivatives often involve multi-component reactions or transition-metal-catalyzed cross-coupling reactions.[9]

Generic Synthetic Protocol:

A common approach could involve the reaction of a suitable precursor, such as a 2,3-dihalopyridine, with a cyclopropylating agent under transition-metal catalysis, followed by a fluorination step if necessary. Alternatively, a pre-formed cyclopropyl-substituted pyridine could be subjected to fluorination.

3.1.2. Crystallization Techniques

Obtaining single crystals is often the most challenging step. Common crystallization methods for small organic molecules include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

3.2. Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.[5][7][10]

Detailed X-ray Diffraction Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

-

Data Processing: The raw diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the asymmetric unit. This is often achieved using direct methods for small molecules. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Data Presentation and Visualization

Clear and concise presentation of crystallographic data is essential for its interpretation and comparison with other structures.

4.1. Tabulated Crystallographic Data

Quantitative data from a crystal structure determination should be summarized in tables. Although no specific data exists for the target compounds, the following tables illustrate the standard format for presenting such information.

Table 1: Hypothetical Crystal Data and Structure Refinement for a this compound Derivative.

| Parameter | Value |

| Empirical formula | C₈H₈FN |

| Formula weight | 137.16 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume (ų) | VVVV.V |

| Z | 4 |

| Density (calculated, g/cm³) | D.DDD |

| Absorption coefficient (mm⁻¹) | μ.μμμ |

| F(000) | FFF |

| Crystal size (mm³) | X.X × Y.Y × Z.Z |

| Theta range for data collection (°) | θ.θθ to θθ.θθ |

| Reflections collected | NNNNN |

| Independent reflections | nnnnn [R(int) = 0.0XXX] |

| Completeness to theta (%) | 99.9 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | nnnnn / 0 / ppp |

| Goodness-of-fit on F² | G.GGG |

| Final R indices [I>2sigma(I)] | R₁ = 0.0XXX, wR₂ = 0.0YYY |

| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.0WWW |

| Largest diff. peak and hole (e.Å⁻³) | P.PPP and -H.HHH |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for a this compound Derivative.

| Bond/Angle | Length (Å) / Angle (°) |

| F(1)-C(2) | 1.350(2) |

| N(1)-C(2) | 1.320(3) |

| N(1)-C(6) | 1.340(3) |

| C(2)-C(3) | 1.400(3) |

| C(3)-C(4) | 1.390(3) |

| C(4)-C(5) | 1.380(3) |

| C(5)-C(6) | 1.395(3) |

| C(3)-C(7) | 1.500(3) |

| C(7)-C(8) | 1.510(3) |

| C(7)-C(9) | 1.512(3) |

| C(8)-C(9) | 1.490(4) |

| F(1)-C(2)-N(1) | 118.0(2) |

| N(1)-C(2)-C(3) | 123.0(2) |

| C(2)-C(3)-C(4) | 118.5(2) |

| C(3)-C(4)-C(5) | 119.0(2) |

| C(4)-C(5)-C(6) | 119.5(2) |

| C(5)-C(6)-N(1) | 121.5(2) |

| C(2)-C(3)-C(7) | 120.0(2) |

| C(4)-C(3)-C(7) | 121.5(2) |

4.2. Visualization with Graphviz

Diagrams are crucial for illustrating molecular structures and experimental workflows.

Caption: Experimental workflow for crystal structure determination.

Caption: General structure of a this compound derivative.

Conclusion

While the specific crystal structure of this compound derivatives remains to be elucidated and reported in the public domain, this technical guide provides a robust framework for researchers in the field. By leveraging knowledge from related structures and employing standard experimental protocols, the three-dimensional atomic arrangement of these important molecules can be determined. The resulting structural data will be invaluable for advancing the rational design of new pharmaceuticals and agrochemicals. It is anticipated that future research will lead to the population of crystallographic databases with entries for this compound class, further enriching our understanding of their structure-property relationships.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rigaku.com [rigaku.com]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The 2-Fluoro Position in Cyclopropyl-Pyridines: A Hub of Reactivity for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms and cyclopropyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-fluoro-cyclopropyl-pyridine motif, in particular, represents a versatile platform for the synthesis of novel drug candidates. The fluorine atom at the 2-position of the pyridine ring acts as a highly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions and a versatile handle for various palladium-catalyzed cross-coupling reactions. The cyclopropyl group, with its unique electronic and conformational properties, can significantly influence the molecule's pharmacological profile, including its metabolic stability, binding affinity, and membrane permeability.[1][2] This technical guide provides a comprehensive overview of the reactivity of the 2-fluoro position in cyclopropyl-pyridines, presenting quantitative data, detailed experimental protocols, and visualizations of key reaction pathways and workflows.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The 2-fluoro position of the pyridine ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of both the fluorine atom and the pyridine nitrogen. This makes SNAr a primary and highly efficient method for introducing a wide range of nucleophiles at this position. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate.

dot

References

An In-depth Technical Guide on the Electronic Effects of the Cyclopropyl Group on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a three-membered carbocycle, exhibits unique electronic properties that significantly influence the reactivity and characteristics of aromatic systems to which it is attached. When appended to a pyridine ring, the cyclopropyl group acts as a weak π-electron donor through its "bent" Walsh orbitals, which can engage in conjugation with the aromatic system. This technical guide provides a comprehensive overview of the electronic effects of the cyclopropyl group on the pyridine ring, detailing its impact on spectroscopic properties, basicity, and reactivity. This document summarizes quantitative data, provides detailed experimental protocols for key analyses, and utilizes graphical representations to illustrate underlying principles.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. Understanding how substituents modulate the electronic properties of the pyridine nucleus is paramount for rational drug design and the development of novel synthetic methodologies. The cyclopropyl group, with its inherent ring strain and unique orbital arrangement, presents an intriguing case as a substituent. Its ability to donate electron density can alter the nucleophilicity of the pyridine nitrogen, influence the regioselectivity of electrophilic substitution reactions, and modify the spectroscopic fingerprint of the molecule. This guide will delve into these effects, providing a detailed analysis for researchers in the field.

Electronic Nature of the Cyclopropyl Group

The electronic character of the cyclopropyl group is often compared to that of a vinyl group due to the significant p-character of its C-C bonds, as described by the Walsh orbital model. These orbitals allow for effective hyperconjugation and through-space electronic interactions with adjacent π-systems. Consequently, the cyclopropyl group is generally considered an electron-donating group (EDG), capable of stabilizing adjacent positive charges. This electron-donating nature has profound implications when the group is attached to the electron-deficient pyridine ring.

Quantitative Spectroscopic Analysis

The electronic influence of the cyclopropyl group on the pyridine ring is readily observable through various spectroscopic techniques. This section presents a summary of key quantitative data for 2-cyclopropylpyridine and 4-cyclopropylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The electron-donating nature of the cyclopropyl group leads to characteristic shifts in the ¹H and ¹³C NMR spectra of cyclopropyl-substituted pyridines compared to the parent pyridine.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Cyclopropylpyridines

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine | H-2, H-6 | 8.61 | 150.1 |

| H-3, H-5 | 7.27 | 123.8 | |

| H-4 | 7.66 | 136.0 | |

| 2-Cyclopropylpyridine | H-3 | 7.02 | 121.2 |

| H-4 | 7.51 | 136.1 | |

| H-5 | 7.09 | 122.9 | |

| H-6 | 8.45 | 149.2 | |

| Cyclopropyl-CH | 1.95 | 16.5 | |

| Cyclopropyl-CH₂ | 1.01, 0.91 | 9.9 | |

| 4-Cyclopropylpyridine | H-2, H-6 | 8.43 | 149.8 |

| H-3, H-5 | 7.05 | 122.1 | |

| Cyclopropyl-CH | 1.88 | 15.8 | |

| Cyclopropyl-CH₂ | 1.03, 0.76 | 10.5 |

Note: Data compiled from various sources and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The vibrational frequencies of the pyridine ring are sensitive to substituent effects. The electron-donating cyclopropyl group can influence the C=C and C=N stretching frequencies within the ring.

Table 2: Key IR Absorption Frequencies (cm⁻¹) of Cyclopropylpyridines

| Compound | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) |

| Pyridine | ~1583 | ~1572, 1482, 1439 | ~3050-3100 |

| 2-Cyclopropylpyridine | ~1590 | ~1565, 1475, 1435 | ~3040-3090 |

| 4-Cyclopropylpyridine | ~1595 | ~1558, 1470, 1415 | ~3030-3080 |

Note: These are approximate values and can be influenced by the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within the pyridine ring are affected by the cyclopropyl substituent, leading to shifts in the absorption maxima. The π-donating ability of the cyclopropyl group can cause a bathochromic (red) shift in the π → π* transitions.

Table 3: UV-Vis Absorption Maxima (λmax) of Cyclopropylpyridines

| Compound | λmax 1 (nm) (π → π) | λmax 2 (nm) (n → π) | Solvent |

| Pyridine | ~251 | ~270 | Ethanol |

| 2-Cyclopropylpyridine | ~258 | ~275 | Ethanol |

| 4-Cyclopropylpyridine | ~262 | ~280 | Ethanol |

Note: Absorption maxima are solvent-dependent.

Impact on Basicity and Reactivity

Basicity

The electron-donating nature of the cyclopropyl group increases the electron density on the pyridine nitrogen, thereby enhancing its basicity compared to unsubstituted pyridine. This effect is more pronounced when the cyclopropyl group is at the 4-position, where it can more effectively donate electron density to the nitrogen through resonance. The basicity can be quantified by the pKa of the conjugate acid.

Table 4: pKa Values of Cyclopropylpyridinium Ions

| Compound | pKa |

| Pyridinium ion | 5.25 |

| 2-Cyclopropylpyridinium ion | ~5.6 |

| 4-Cyclopropylpyridinium ion | ~5.9 |

Reactivity in Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the electron-donating cyclopropyl group can partially offset this deactivation and influence the regioselectivity of the reaction.

The cyclopropyl group directs electrophilic attack primarily to the positions ortho and para to itself. In the case of 2-cyclopropylpyridine, this would favor substitution at the 3- and 5-positions. For 4-cyclopropylpyridine, substitution is favored at the 3- and 5-positions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-Cyclopropylpyridine

Reaction: 2-Bromopyridine with cyclopropylmagnesium bromide.

Procedure:

-

To a solution of cyclopropyl bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add magnesium turnings (1.3 eq).

-

Stir the mixture at room temperature until the magnesium is consumed to form cyclopropylmagnesium bromide.

-

Cool the Grignard reagent to 0 °C and add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-cyclopropylpyridine.

Synthesis of 4-Cyclopropylpyridine

Reaction: 4-Bromopyridine with cyclopropylboronic acid (Suzuki Coupling).

Procedure:

-

To a degassed mixture of 4-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a 3:1 mixture of toluene and water, add Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-cyclopropylpyridine.

Measurement of pKa

Method: Potentiometric titration.

Procedure:

-

Prepare a 0.01 M solution of the cyclopropylpyridine in a 1:1 mixture of water and ethanol.

-

Titrate the solution with a standardized 0.01 M solution of hydrochloric acid at a constant temperature (25 °C).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the acid.

-

Plot the pH versus the volume of HCl added. The pKa is determined as the pH at the half-equivalence point.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Liquid samples can be analyzed as a thin film between NaCl plates. Solid samples can be analyzed as a KBr pellet.

-

Frequencies are reported in wavenumbers (cm⁻¹).

UV-Vis Spectroscopy:

-

UV-Vis spectra are recorded on a dual-beam UV-Vis spectrophotometer.

-

Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, cyclohexane) to a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

-

The absorption is measured over a wavelength range of 200-400 nm.

Visualizing Electronic Effects and Reaction Pathways

Graphviz diagrams are used to illustrate the conceptual frameworks of electronic interactions and reaction mechanisms.

Caption: Electronic influence of the cyclopropyl group on the pyridine ring.

Caption: General experimental workflow for synthesis and analysis.

Caption: Mechanism of electrophilic substitution on a cyclopropyl-pyridine.

Conclusion

The cyclopropyl group exerts a discernible electron-donating effect on the pyridine ring, influencing its spectroscopic properties, increasing its basicity, and modifying its reactivity towards electrophiles. This in-depth guide has provided a quantitative summary of these effects, detailed experimental protocols for their investigation, and conceptual diagrams to aid in understanding the underlying principles. This information is valuable for researchers and professionals in drug development and organic synthesis, enabling a more informed approach to the design and synthesis of novel pyridine-based compounds. The unique electronic contributions of the cyclopropyl group make it a valuable substituent for fine-tuning the properties of bioactive molecules.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Cyclopropyl-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. This protocol focuses on the Suzuki-Miyaura coupling of 3-cyclopropyl-2-fluoropyridine with various aryl and heteroaryl boronic acids. The resulting 2-aryl-3-cyclopropylpyridine scaffold is of significant interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropyl group, which can lead to improved metabolic stability, binding affinity, and other desirable pharmacokinetic properties.

The fluorine atom at the 2-position of the pyridine ring serves as an effective leaving group in the palladium-catalyzed cross-coupling reaction. However, the coupling of 2-fluoropyridines can present challenges, including potential side reactions such as defluorination. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. These application notes provide a general framework and specific protocols for the successful Suzuki-Miyaura coupling of this compound.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of this application, the active Pd(0) catalyst first undergoes oxidative addition to the C-F bond of this compound. The subsequent transmetalation step involves the transfer of the aryl group from the boronic acid (activated by a base) to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired 2-aryl-3-cyclopropylpyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Data Presentation

The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with a variety of arylboronic acids, highlighting the typical reagents, conditions, and expected yields.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DMF/H₂O (4:1) | 120 | 10 | 78 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 18 | 81 |

| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 14 | 88 |

| 6 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 110 | 12 | 75 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand

This protocol describes a general method for the coupling of this compound with an arylboronic acid using a palladium catalyst and a bulky biarylphosphine ligand, which is often effective in preventing catalyst inhibition by the pyridine nitrogen.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene, anhydrous

-

Water, degassed

-

Schlenk tube or microwave vial

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

-

Seal the vessel with a septum or cap and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.

-

Under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos.

-

Add the degassed solvent mixture (e.g., Toluene/H₂O 10:1) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-cyclopropylpyridine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[2]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

10 mL microwave vial

-

Magnetic stir bar

Procedure:

-

To a 10 mL microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[2]

-

Add 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of approximately 0.2-0.5 M.[2]

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[2]

-

Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Cyclopropyl-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and materials science due to its wide substrate scope and functional group tolerance, offering a significant advantage over traditional methods for synthesizing arylamines.[1]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-cyclopropyl-2-fluoropyridine, a valuable building block in the synthesis of complex molecules for drug discovery. The presence of the cyclopropyl group and the fluorine atom on the pyridine ring presents unique considerations for reaction optimization. The protocols outlined below are based on established methodologies for the amination of 2-halopyridines and aim to provide a robust starting point for researchers.

Reaction Scheme

The general reaction for the Buchwald-Hartwig amination of this compound is depicted below:

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amine coupling partners. These conditions are based on analogous reactions with substituted 2-halopyridines and serve as a guide for reaction optimization.

| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 75-90 |

| 2 | p-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 80-95 |

| 3 | Piperidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 70-85 |

| 4 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |

| 5 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 24 | 65-80 |

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

Solvents should be anhydrous and degassed prior to use.

-

Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly.

Protocol 1: Amination with an Arylamine (e.g., Aniline)

This protocol is suitable for the coupling of this compound with a range of anilines.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aniline (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

Xantphos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene, followed by this compound and aniline via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Quench the reaction with water and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Cyclic Secondary Amine (e.g., Piperidine)

This protocol is optimized for the coupling with cyclic secondary amines.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Piperidine (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

-

RuPhos (0.03 mmol, 3 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous Toluene (5 mL)

Procedure:

-

In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, RuPhos, and K₃PO₄.

-

Add a magnetic stir bar and the this compound.

-

Add anhydrous toluene, followed by piperidine.

-

Seal the vial with a screw cap containing a PTFE septum and remove from the glovebox.

-

Heat the reaction mixture to 100 °C with stirring for 16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo and purify the residue by silica gel chromatography.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

References

Application Notes and Protocols for the Use of 3-Cyclopropyl-2-fluoropyridine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-2-fluoropyridine is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The incorporation of the cyclopropyl group can enhance potency, improve metabolic stability, and provide conformational rigidity to the final compound.[1] The fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the efficient coupling of the pyridine core with various nucleophiles to construct the target kinase inhibitors.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a selective Tyrosine Kinase 2 (TYK2) inhibitor, based on the structure of Deucravacitinib (BMS-986165), a clinically successful drug for the treatment of psoriasis.[1][3]

Featured Application: Synthesis of a TYK2 Inhibitor Core

This protocol outlines the synthesis of a key intermediate for a TYK2 inhibitor, demonstrating the utility of this compound in a crucial SNAr reaction with an aminopyrazole derivative. TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of immune and inflammatory signaling pathways.[1][4] Selective inhibition of TYK2 is a promising therapeutic strategy for a range of autoimmune diseases.[1][4]

Quantitative Data: Inhibitory Activity of a Representative TYK2 Inhibitor

The following table summarizes the inhibitory activity of Deucravacitinib, a potent and selective TYK2 inhibitor synthesized using a scaffold derived from this compound, against TYK2 and other JAK family kinases. The high selectivity for TYK2 over other JAK kinases is a key attribute of this class of inhibitors.

| Kinase Target | IC50 (nM) [whole blood assay] | Reference Compound |

| TYK2 | 2.2 | Deucravacitinib |

| JAK1 | 1000 | Deucravacitinib |

| JAK2 | 1000 | Deucravacitinib |

| JAK3 | 1000 | Deucravacitinib |

Data sourced from Burke, J. R. et al. (2019) and other publicly available information.[3][5]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound with an Aminopyrazole

This protocol describes the key step in which the this compound core is coupled with a suitable aminopyrazole nucleophile.

Materials:

-

This compound

-

Substituted aminopyrazole (e.g., 3-amino-1H-pyrazole derivative)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

-

Reagents and solvents for workup and purification (e.g., ethyl acetate, water, brine, silica gel)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the substituted aminopyrazole (1.0 equivalent) and a suitable base such as potassium carbonate (2.0 equivalents).

-

Add a sufficient volume of anhydrous DMF to dissolve the reagents.

-

To this mixture, add this compound (1.1 equivalents) via syringe.

-

Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualizations

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in cytokine signaling pathways that are implicated in autoimmune and inflammatory diseases. Inhibition of TYK2 blocks the downstream signaling cascade.

References

- 1. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel TYK2 Inhibitors Utilizing a 3-Cyclopropyl-2-fluoropyridine Scaffold: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potent and selective Tyrosine Kinase 2 (TYK2) inhibitors, starting from the key building block, 3-cyclopropyl-2-fluoropyridine. The methodologies outlined herein focus on the construction of a pyridine-based scaffold, a prevalent motif in allosteric TYK2 inhibitors that target the pseudokinase (JH2) domain. These inhibitors have shown significant promise in the treatment of various autoimmune and inflammatory diseases. This guide includes a representative synthetic route, detailed experimental procedures, and data presentation to aid researchers in the development of novel TYK2-targeting therapeutics.

Introduction

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways involved in immune responses.[1][2] Dysregulation of the TYK2 pathway is implicated in the pathophysiology of numerous autoimmune disorders, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3][4] Consequently, the development of selective TYK2 inhibitors has emerged as a promising therapeutic strategy.

A notable advancement in this field is the development of allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of TYK2, offering enhanced selectivity over other JAK family members and thereby potentially reducing off-target effects.[3][5][6] A key structural feature of many of these inhibitors is a central pyridine core. This document details a synthetic approach to such inhibitors, leveraging the versatile chemical properties of this compound as a starting material. The fluorine atom at the 2-position facilitates nucleophilic aromatic substitution (SNAr), a crucial step for introducing the necessary side chains to build the final inhibitor molecule.

TYK2 Signaling Pathway

TYK2 is an intracellular kinase that associates with the receptors for several key cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[7][8][9] Upon cytokine binding to its receptor, TYK2 and another associated JAK are activated, leading to the phosphorylation of the receptor itself and downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[1][10] Allosteric inhibition of the TYK2 JH2 domain stabilizes the pseudokinase in an inactive conformation, preventing the activation of the catalytic JH1 domain and thereby blocking the downstream signaling cascade.

Caption: TYK2 signaling pathway and the mechanism of allosteric inhibition.

Synthetic Workflow

The general synthetic strategy involves a convergent approach. The core pyridinamine intermediate is first synthesized via an SNAr reaction between this compound and a suitable amine-containing fragment. This intermediate is then coupled with a second fragment, typically a carboxylic acid, to form the final TYK2 inhibitor.

Caption: General synthetic workflow for pyridine-based TYK2 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyridinamine Intermediate

This protocol describes the nucleophilic aromatic substitution reaction between this compound and a representative amine.

Materials:

-

This compound

-

Amine (e.g., 4-amino-3-methoxyaniline)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the amine (1.1 eq) in DMF, add potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired pyridinamine intermediate.

Protocol 2: Amide Coupling to Synthesize the Final TYK2 Inhibitor

This protocol details the coupling of the pyridinamine intermediate with a carboxylic acid to yield the final product.

Materials:

-

Pyridinamine intermediate (from Protocol 1)

-

Carboxylic acid (e.g., a substituted pyrazole carboxylic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the pyridinamine intermediate (1.0 eq) and the carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-